1-[4-(Difluoromethoxy)phenyl]-1-(hydroxyimino)ethane
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Overview
Description
The compound “1-[4-(Difluoromethoxy)phenyl]-1-(hydroxyimino)ethane” is an organic compound based on its formula. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) which is substituted with a difluoromethoxy group (a methoxy group where two of the hydrogen atoms have been replaced by fluorine atoms) at the 4th position . The compound also contains a hydroxyimino group (an oxygen and nitrogen group with the nitrogen attached to a hydrogen atom), which is attached to an ethane backbone .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl ring is a planar, cyclic structure, and the difluoromethoxy and hydroxyimino groups would add some complexity to this structure. The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The difluoromethoxy group might make the phenyl ring more reactive towards electrophilic aromatic substitution reactions. The hydroxyimino group could potentially be involved in reactions with reducing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethoxy group might increase the compound’s polarity, affecting properties like solubility and boiling point .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(NE)-N-[1-[4-(difluoromethoxy)phenyl]ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-6(12-13)7-2-4-8(5-3-7)14-9(10)11/h2-5,9,13H,1H3/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZNUSKQIZAJQA-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Difluoromethoxy)phenyl]-1-(hydroxyimino)ethane |
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